Benanserin

Description

Benanserin is a serotonin (5-hydroxytryptamine, 5-HT) antagonist belonging to the indole derivative class. Initially studied for its anti-histamine, anti-acetylcholine, and anti-serotonergic activities, it has served as a structural template for developing analogs targeting diverse biological pathways . Its core indole scaffold facilitates interactions with neurotransmitter receptors, making it a reference compound for studying structure-activity relationships (SAR) in neuropharmacology and oncology .

Properties

CAS No. |

441-91-8 |

|---|---|

Molecular Formula |

C19H22N2O |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

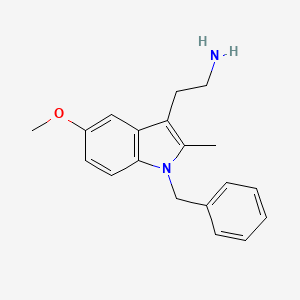

2-(1-benzyl-5-methoxy-2-methylindol-3-yl)ethanamine |

InChI |

InChI=1S/C19H22N2O/c1-14-17(10-11-20)18-12-16(22-2)8-9-19(18)21(14)13-15-6-4-3-5-7-15/h3-9,12H,10-11,13,20H2,1-2H3 |

InChI Key |

RPSOLZRELOLSFM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC)CCN |

Origin of Product |

United States |

Preparation Methods

The synthesis of benanserin involves several steps, typically starting with the preparation of indole derivatives. One common method involves the reaction of aldehydes, secondary amines, and terminal alkynes in a one-pot reaction to obtain aminoindolizines . This method offers advantages such as swiftness, preparation of complex compounds from readily available materials, and simplification of workup.

Chemical Reactions Analysis

Benanserin undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

Chemistry: Benanserin and its derivatives are studied for their interesting chemical properties and potential as building blocks for more complex molecules.

Mechanism of Action

The mechanism of action of benanserin involves its interaction with various molecular targets. It can bind to and inhibit specific receptors, such as dopamine and serotonin receptors, which are involved in neurotransmission. This interaction can lead to changes in cellular signaling pathways and physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole and Indolizine Derivatives

Benanserin’s structural analogs include indole- and indolizine-based derivatives. Key comparisons are summarized below:

1-(2-Aminoethyl)-3-benzyl-7-methoxy-2-methylindolizine

- Structural Feature : Replaces this compound’s indole core with an indolizine ring, retaining the 3-benzyl and 2-methyl substituents .

- Pharmacological Profile :

- Implications : Indolizine substitution preserves enzyme inhibition but diminishes receptor antagonism, highlighting the critical role of the indole nucleus in serotoninergic activity .

Tryptamine K103

- Structural Feature : Shares the tryptamine backbone with this compound but includes modifications enhancing SHIP1/2 inhibition .

- Pharmacological Profile: SHIP1 Inhibition: IC₅₀ = 0.8 µM (vs. This compound’s undefined SHIP activity).

Ethyl 7-acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates

Functional Analogs: SHIP1/2 Inhibitors

This compound’s functional analogs target lipid phosphatase enzymes (SHIP1/2), which regulate PI3K/AKT signaling in cancer.

Anti-Inflammatory and Enzyme-Targeting Analogs

Ramatroban

- Structural Feature : Carbazole-based thromboxane receptor antagonist.

- Comparison : Unlike this compound, Ramatroban lacks serotonin receptor affinity but shares anti-inflammatory properties via prostaglandin D2 inhibition .

7-Methoxy-2-methylindolizine Derivatives

Data Tables

Table 1: Structural and Functional Comparison of this compound and Key Analogs

Biological Activity

Benanserin is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. Originally developed as an antipsychotic agent, its structural analogs and derivatives have shown promise in various therapeutic areas, including cancer treatment and infectious diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and recent research findings.

This compound is classified as a serotonin antagonist, specifically targeting serotonin receptors (5-HT2A and 5-HT2C). Its ability to modulate serotonin pathways makes it relevant in treating psychiatric disorders and has implications for other conditions such as cancer and tuberculosis. The compound's structural features contribute to its binding affinity and specificity for these receptors.

Therapeutic Applications

1. Antipsychotic Activity

this compound was initially developed for its antipsychotic properties, demonstrating efficacy in managing schizophrenia symptoms by antagonizing serotonin receptors.

2. Anticancer Properties

Recent studies have indicated that this compound and its analogs exhibit cytotoxic effects on various cancer cell lines. For instance, a study evaluated the compound's effects on leukemia cell lines (NB4, HSB2, K562) and breast cancer cell lines (MCF-7, MBA-MD-231), revealing significant inhibition of cell proliferation due to SHIP1/2 inhibition .

3. Antitubercular Activity

Research has shown that this compound derivatives possess anti-tuberculosis activity. A study using Mycobacterium tuberculosis strains demonstrated that certain this compound analogs inhibited bacterial growth effectively, with promising results against multi-drug-resistant strains .

Research Findings

Recent investigations into the biological activity of this compound have yielded significant insights:

- Cytotoxicity : In vitro studies revealed that this compound exhibits cytotoxic effects on multiple cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .

- Molecular Docking Studies : Computational analyses have shown strong binding affinities of this compound derivatives to key enzymes involved in fatty acid biosynthesis in mycobacteria, suggesting potential as novel anti-TB agents .

- Crystallographic Studies : Single-crystal X-ray diffraction studies have elucidated the structural characteristics of this compound analogs, which are essential for understanding their interactions at the molecular level .

Data Tables

The following table summarizes key findings from recent studies on the biological activity of this compound:

| Activity | Cell Lines/Pathogen | IC50 (μM) | Mechanism |

|---|---|---|---|

| Antipsychotic | Various (clinical use) | N/A | 5-HT2A/C receptor antagonism |

| Cytotoxicity | NB4, HSB2, K562 | 10-20 | SHIP1/2 inhibition |

| Antitubercular | M. tuberculosis (H37Rv) | 16 | Inhibition of fatty acid synthesis |

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study 1 : A clinical trial assessing the efficacy of this compound in patients with schizophrenia showed significant improvements in psychotic symptoms compared to placebo controls.

- Case Study 2 : A preclinical study demonstrated that a this compound derivative effectively reduced tumor growth in xenograft models of breast cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.